Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

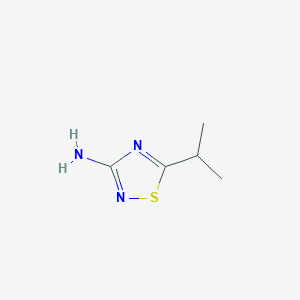

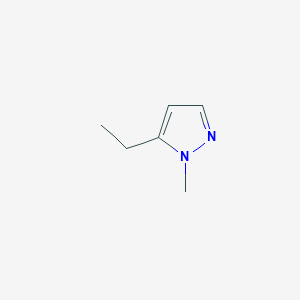

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular weight of 219.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .Chemical Reactions Analysis

The chemical reactions of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involve a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a powder at room temperature . Its molecular weight is 219.24 .科研应用

1. Crystal Structure Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been studied for its crystal structure properties. It consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and other units, forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions (Baba et al., 2019).

2. Biological Activity

The compound has been identified in natural products with biological activity. For example, helquinoline, a tetrahydroquinoline derivative, showed high biological activity against bacteria and fungi (Asolkar et al., 2004).

3. Synthesis and Antibacterial Properties

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have been synthesized using ultrasound-promoted reactions, showing moderate antibacterial activity against various bacterial strains (Balaji et al., 2013).

4. Chemical Reactivity and Synthesis

The compound's reactivity has been explored for synthesizing different quinolones and tetrahydro-4-oxoquinolines, providing insights into its versatility in chemical reactions (Guillou et al., 1998).

5. Development of New Synthesis Protocols

Recent studies have developed new protocols for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, enhancing the understanding of its formation and potential applications (Zaitseva et al., 2022).

6. Study of Central Nervous System Active Compounds

Research on compounds like ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, related to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, has shown effects on motor control in mice, indicating potential CNS activity (Hung et al., 1985).

7. Exploring New Chemical Pathways

The compound has been used in exploring new chemical pathways, such as the cyclization of amino-acid derivatives to produce various heterocyclic compounds (Proctor et al., 1972).

性质

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUDAJUVYHBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)

![(2-Chloropyridin-3-yl)-[4-(4-chloropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2852541.png)

![1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2852544.png)

![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2852548.png)

![N-[4-(acetylamino)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2852550.png)